

CK1-IN-4: A Technical Whitepaper on its Discovery and Development

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Compound of Interest		
Compound Name:	CK1-IN-4	
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Executive Summary: **CK1-IN-4**, also identified as Compound 59, is a novel inhibitor targeting Casein Kinase 1 delta (CK1 δ), a crucial serine/threonine kinase implicated in a multitude of cellular processes.[1] With an IC50 of 2.74 μ M, this small molecule emerges from a class of 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines and has demonstrated neuroprotective effects in cellular models.[1] This document provides a comprehensive technical overview of **CK1-IN-4**, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols relevant to its characterization. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Casein Kinase 1 Family as a Therapeutic Target

The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine-specific protein kinases that are fundamental to numerous cellular functions in eukaryotes.[6][7] In mammals, the family includes seven isoforms (α , β , γ 1, γ 2, γ 3, δ , and ϵ) and their splice variants, which share significant homology within their kinase domains but differ in their terminal regions.[4][8][9][10]

These kinases are integral regulators of critical signaling pathways, including Wnt/β-catenin, Hedgehog, p53, and the circadian rhythm.[2][4][6][7][11] Consequently, the dysfunction of CK1 isoforms has been linked to a range of severe human pathologies, such as cancer, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and sleep disorders.[2] [4][8][12] This central role in disease pathogenesis has positioned the CK1 family, particularly



the CK1 δ and CK1 ϵ isoforms, as compelling targets for therapeutic intervention.[13][14] The development of specific inhibitors is a key strategy to modulate the activity of these kinases and explore their therapeutic potential.[2][3]

CK1-IN-4: Discovery and Quantitative Profile

CK1-IN-4 (Compound 59) was identified as a potent inhibitor of CK1 δ .[1] It belongs to a chemical series of 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines.[1] The primary discovery was detailed in a study exploring substitutions at the 2 and 5-positions of this scaffold to optimize inhibitory activity against CK1 δ .[1]

Quantitative Data Summary

The following table summarizes the currently available quantitative data for **CK1-IN-4**.

Parameter	Value	Target	Assay/Model System
IC50	2.74 μΜ	Casein Kinase 1δ (CK1δ)	In vitro kinase assay
Biological Effect	Neuroprotective	N/A	Ethacrynic acid- treated SH-SY5Y cells

Mechanism of Action and Modulated Signaling Pathways

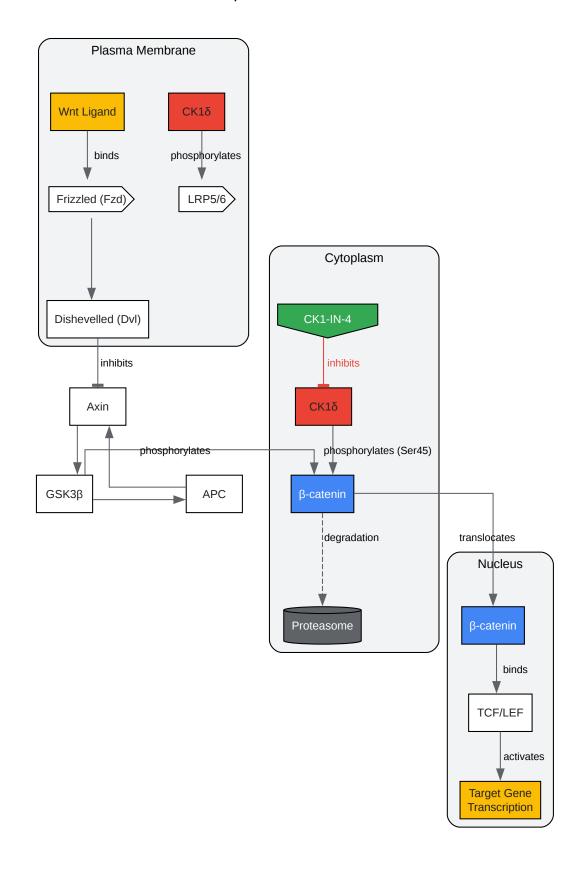
CK1 inhibitors typically function by binding to the ATP-binding pocket of the kinase, acting as ATP-competitive molecules to prevent the phosphorylation of substrate proteins.[2][8][10] By inhibiting CK1 δ , **CK1-IN-4** is expected to influence the downstream signaling pathways that this isoform regulates.

Wnt/β-catenin Signaling Pathway

The Wnt pathway is critical for embryonic development and adult tissue homeostasis.[9] CK1 isoforms, including CK1 δ , are key regulators of this pathway.[11] In the canonical Wnt pathway, CK1 δ can phosphorylate various components, including Dishevelled (DvI) and β -catenin, often



leading to pathway activation and stabilization of β -catenin.[11][15] Inhibition of CK1 δ can therefore modulate Wnt-driven cellular processes.





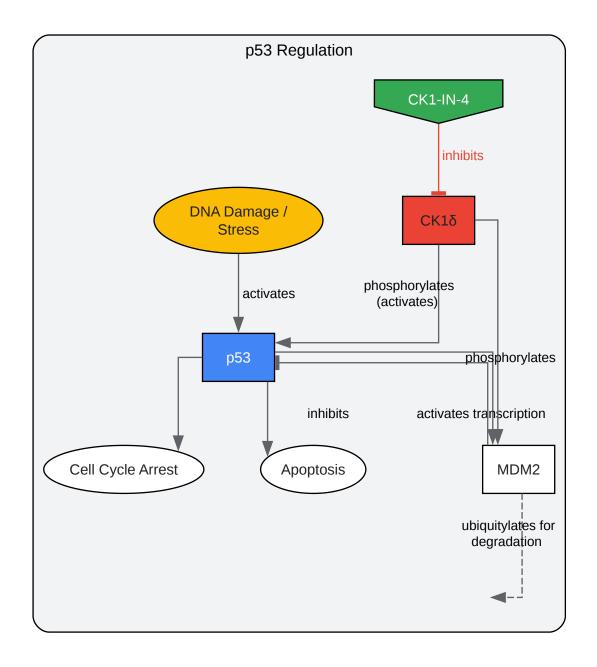
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Caption: Wnt/ β -catenin signaling pathway showing CK1 δ 's role and the point of intervention for CK1-IN-4.

p53 Signaling Pathway

The tumor suppressor protein p53 is a central regulator of the cell cycle, apoptosis, and DNA damage response. [4] CK1 isoforms, including CK1 δ , can directly phosphorylate p53 and its negative regulators, MDM2 and MDM4. [4] Specifically, CK1 δ phosphorylation of MDM2 can decrease its affinity for p53, leading to p53 stabilization and activation. [4] Therefore, inhibiting CK1 δ could have complex, context-dependent effects on the p53 pathway.





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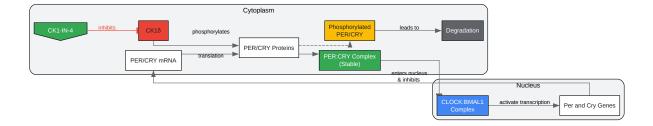
Caption: p53 signaling pathway, highlighting the regulatory role of CK1 δ .

Circadian Rhythm Regulation

CK1 δ and CK1 ϵ are core components of the molecular clock that governs circadian rhythms.[2] They regulate the stability and nuclear localization of the PERIOD (PER) proteins.[16] Phosphorylation of PER proteins by CK1 δ / ϵ marks them for degradation, thus controlling the timing of the ~24-hour cycle.[16] Inhibitors of CK1 δ , like **CK1-IN-4**, have the potential to



lengthen the circadian period, a therapeutic strategy being explored for sleep disorders and other conditions linked to circadian disruption.[17][18]



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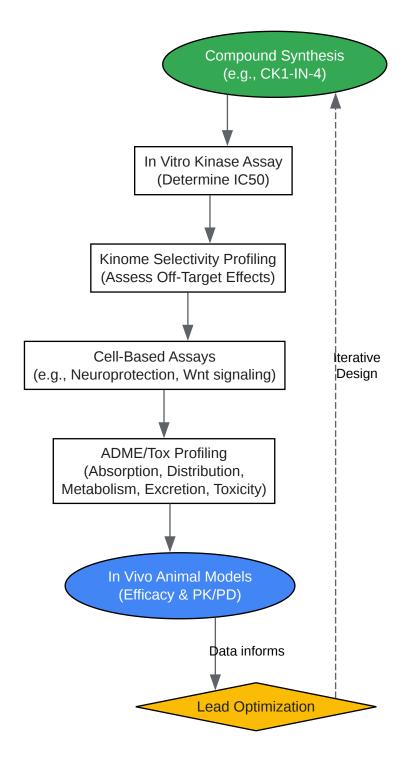
Caption: Core molecular clock mechanism showing CK1δ's role in PER protein stability.

Experimental Protocols and Development Workflow

The characterization of a kinase inhibitor like **CK1-IN-4** involves a standardized preclinical workflow, beginning with in vitro enzymatic assays and progressing to cell-based and, potentially, in vivo models.

Preclinical Workflow for CK1 Inhibitor Evaluation





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Caption: A typical preclinical evaluation workflow for a novel kinase inhibitor like **CK1-IN-4**.

Detailed Protocol: In Vitro CK1 Kinase Assay (ADP-Glo™ Format)



This protocol describes a common luminescence-based method to determine the IC50 value of an inhibitor against a CK1 isoform.[5]

Materials:

- Recombinant human CK1δ enzyme
- CK1 substrate (e.g., α-casein or a specific peptide)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- CK1-IN-4 and other test compounds dissolved in DMSO
- ATP solution
- White, opaque 384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of CK1-IN-4 in DMSO. Further dilute these
 stock solutions in Kinase Buffer to achieve the desired final concentrations. Ensure the final
 DMSO concentration is constant across all wells (typically ≤1%).[5]
- Kinase Reaction Setup:
 - \circ Add 2.5 μ L of the diluted inhibitor or vehicle control (DMSO in Kinase Buffer) to the wells of the 384-well plate.[5]
 - \circ Add 2.5 μL of a solution containing the CK1 δ enzyme and the chosen substrate in Kinase Buffer.
 - Initiate the reaction by adding 5 μ L of ATP solution. The final ATP concentration should be near the Km for CK1 δ to ensure competitive inhibition can be accurately measured.[5]
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).



Signal Generation:

- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[5] Incubate at room temperature for 40 minutes.[5]
- Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used to produce a luminescent signal.[5] Incubate at room temperature for 30-60 minutes.[5]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of inhibition for each concentration of CK1-IN-4 relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: Cell-Based Neuroprotection Assay

This protocol is a representative method for assessing the neuroprotective effects of **CK1-IN-4** in a cell line like SH-SY5Y, based on the published findings.[1]

Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
- CK1-IN-4 dissolved in DMSO
- Ethacrynic acid (or another neurotoxic insult)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates



Procedure:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Compound Pre-treatment:
 - Prepare dilutions of CK1-IN-4 in cell culture medium.
 - Remove the old medium from the cells and replace it with the medium containing various concentrations of CK1-IN-4 or a vehicle control.
 - Incubate for a pre-treatment period (e.g., 1-2 hours).
- Induction of Neurotoxicity:
 - Add the neurotoxic agent (e.g., Ethacrynic acid) to the wells, except for the untreated control wells.
 - Incubate for a period sufficient to induce significant cell death in the vehicle-treated wells (e.g., 24 hours).
- Assessment of Cell Viability:
 - Remove the treatment medium.
 - Perform a cell viability assay according to the manufacturer's instructions. For an MTT
 assay, this involves incubating the cells with MTT solution, followed by solubilizing the
 formazan crystals and measuring the absorbance at a specific wavelength.
- Data Analysis:
 - Normalize the viability data, setting the untreated control cells as 100% viability and the cells treated with the neurotoxin alone as the baseline for damage.
 - Calculate the percentage of neuroprotection afforded by each concentration of CK1-IN-4.



 Plot the percent protection against the inhibitor concentration to determine the effective concentration range.

Conclusion and Future Directions

CK1-IN-4 is a promising research tool for the selective inhibition of CK1 δ .[1] Its characterization reveals a potential therapeutic avenue, particularly in neuroprotection.[1] The future development of **CK1-IN-4** and its analogs will require a comprehensive evaluation of its selectivity across the entire kinome, a deeper investigation into its effects on various signaling pathways in different cellular contexts, and robust preclinical assessment of its pharmacokinetic and pharmacodynamic properties.[19][20][21] Optimization of its potency and selectivity through structure-based drug design could lead to the development of a clinical candidate for diseases where CK1 δ is a key pathological driver.[17]

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